1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a complex organic compound with a molecular formula of C12H25N3O5. This compound is part of the crown ether family, known for their ability to form stable complexes with various cations. Crown ethers are widely used in chemistry due to their unique properties, such as their ability to act as phase transfer catalysts.
Vorbereitungsmethoden
The synthesis of 7-nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with nitrosating agents. One common method involves the use of sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to introduce the nitroso group into the compound. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
7-Nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 7-nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane involves its ability to form stable complexes with metal ions. The crown ether structure allows it to encapsulate metal cations, facilitating their transport and reactivity. This property is exploited in various applications, including catalysis and ion transport.
Vergleich Mit ähnlichen Verbindungen
7-Nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique compared to other crown ethers due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. Similar compounds include:
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Lacks the nitroso group and has different reactivity.
7-(4-Nitrobenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Contains a nitrobenzyl group, which alters its chemical properties and applications.
These comparisons highlight the unique features of 7-nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
471924-38-6 |
---|---|
Molekularformel |
C12H25N3O5 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
7-nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C12H25N3O5/c16-14-15-3-7-19-11-9-17-5-1-13-2-6-18-10-12-20-8-4-15/h13H,1-12H2 |
InChI-Schlüssel |
NYGXUOCETZPKII-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCN(CCOCCOCCN1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.